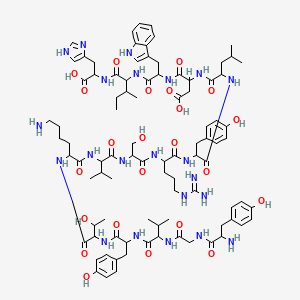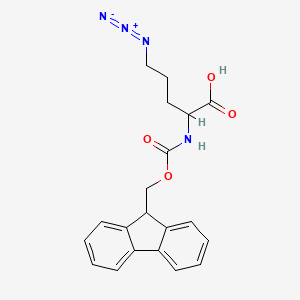![molecular formula C24H37NO2 B13383855 8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)
8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylbicycloheptenedicarboximide involves the reaction of bicycloheptene with octylamine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-Octylbicycloheptenedicarboximide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and effectiveness of the final product .
化学反応の分析
Types of Reactions
N-Octylbicycloheptenedicarboximide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce carboxylic acids .
科学的研究の応用
N-Octylbicycloheptenedicarboximide has a wide range of applications in scientific research:
作用機序
N-Octylbicycloheptenedicarboximide works by inhibiting the enzymes that degrade pyrethroid insecticides. This inhibition allows the insecticides to remain active for a longer period, thereby increasing their effectiveness. The compound targets specific enzymes in the insect’s metabolic pathway, preventing the breakdown of the insecticide and leading to increased mortality rates among pests .
類似化合物との比較
Similar Compounds
Piperonyl Butoxide: Another synergist used in pesticide formulations.
N-Octylbicycloheptenedicarboximide: Unique due to its bicyclic structure and specific enzyme inhibition mechanism.
Uniqueness
N-Octylbicycloheptenedicarboximide is unique in its ability to enhance the potency of pyrethroid insecticides without having intrinsic pesticidal properties. Its specific mechanism of enzyme inhibition sets it apart from other synergists .
特性
分子式 |
C24H37NO2 |
|---|---|
分子量 |
371.6 g/mol |
IUPAC名 |
4-(cyclohepten-1-yl)-2-octyl-6,7,8,8a-tetrahydro-5H-cyclohepta[c]pyrrole-1,3-dione |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-8-13-18-25-23(26)21-17-12-11-16-20(22(21)24(25)27)19-14-9-6-7-10-15-19/h14,21H,2-13,15-18H2,1H3 |
InChIキー |
QFCICLQFZGILCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C(=O)C2CCCCC(=C2C1=O)C3=CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)
![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)




![3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)





